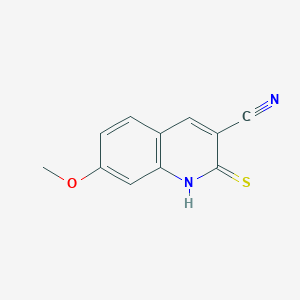

2-Mercapto-7-methoxy-quinoline-3-carbonitrile

説明

特性

IUPAC Name |

7-methoxy-2-sulfanylidene-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-14-9-3-2-7-4-8(6-12)11(15)13-10(7)5-9/h2-5H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWBDRFIVYOYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives. One common method is the cyclization of 2-aminobenzonitrile derivatives with carbon disulfide and methanol under basic conditions to form the quinoline ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

2-Mercapto-7-methoxy-quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: The carbonitrile group (-C≡N) can be reduced to an amine (-CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The methoxy group (-OCH3) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. This reaction typically requires the presence of a strong base or acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in the formation of a disulfide compound, while reduction of the carbonitrile group yields an amine derivative .

科学的研究の応用

Medicinal Chemistry

2-Mercapto-7-methoxy-quinoline-3-carbonitrile has shown promise in the development of therapeutic agents. Notable applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound possess cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent . The mechanism involves interactions with biological macromolecules, which may lead to apoptosis in cancer cells.

- Anti-Chagas and Anti-Prostate Cancer Research : Specific analogs of this compound have been synthesized and tested for their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease) and prostate cancer. These studies have shown that certain derivatives outperform standard treatments such as nifurtimox and benznidazole .

Biochemical Applications

The compound is utilized in proteomics research due to its ability to form stable complexes with metal ions, making it useful in biochemical assays. Its interactions with enzymes and receptors are being studied to understand its potential therapeutic mechanisms .

Industrial Applications

In the industrial sector, this compound is being explored for its use in the synthesis of dyes and pigments. Its unique functional groups contribute to its reactivity and versatility as an intermediate in organic synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound exhibited cytotoxicity comparable to established chemotherapeutics. The mechanism was linked to the compound's ability to induce apoptosis through interaction with cellular targets .

作用機序

The mechanism of action of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group (-SH) can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The methoxy group (-OCH3) and carbonitrile group (-C≡N) can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.

類似化合物との比較

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Quinoline Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-Mercapto-7-methoxy-quinoline-3-carbonitrile | -SH (2), -OCH₃ (7), -CN (3) | C₁₁H₈N₂OS | 216.26 | Redox-active, metal-binding potential |

| 2-Chloro-7-methoxyquinoline-3-carbonitrile | -Cl (2), -OCH₃ (7), -CN (3) | C₁₁H₇ClN₂O | 234.64 | Enhanced stability, halogen-mediated reactivity |

| 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | -Cl (4), -F (7), -OCH₃ (6), -CN (3) | C₁₁H₆ClFN₂O | 236.63 | Increased lipophilicity (F), steric effects |

| 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | -Cl (2), -OCH₃ (7), -CHO (3) | C₁₁H₈ClNO₂ | 221.64 | Aldehyde group enables nucleophilic reactions |

| 7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile | -OCH₃ (7), -NO₂ (6), -CN (3), -O (4) | C₁₁H₇N₃O₄ | 245.20 | Nitro group enhances electron withdrawal |

Key Observations :

Positional Effects :

- The mercapto group at position 2 (target compound) contrasts with chloro (e.g., 2-Chloro analogue) or fluoro (e.g., 4-Chloro-7-fluoro derivative) substituents. Mercapto groups are more nucleophilic but less stable than halogens .

- Methoxy at position 7 is conserved in most analogues but varies in position (e.g., 6-methoxy in the 4-Chloro-7-fluoro derivative), altering steric and electronic profiles .

Functional Group Impact: Carbonitrile (-CN) vs. Carboxaldehyde (-CHO): The nitrile group in the target compound offers stability and synthetic versatility, whereas the aldehyde in 2-Chloro-7-methoxyquinoline-3-carboxaldehyde is reactive but prone to oxidation .

Table 2: Comparative Properties

| Property | This compound | 2-Chloro-7-methoxyquinoline-3-carbonitrile | 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (enhanced by Cl) | Low (fluorine increases lipophilicity) |

| Reactivity | High (SH-mediated redox/chelation) | Moderate (Cl inertness) | Low (steric hindrance from Cl/F) |

| Biological Activity | Potential enzyme inhibition (SH group) | Anticancer/antibacterial (halogen effects) | Kinase inhibition (fluorine enhances binding) |

Notes:

生物活性

2-Mercapto-7-methoxy-quinoline-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, anticancer properties, and interactions with biological targets, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A quinoline core

- A mercapto group (-SH)

- A methoxy group (-OCH₃)

- A cyano group (-C≡N)

These functional groups contribute to the compound's reactivity and biological activity.

The mechanism of action of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound exhibits alkylating properties , which can lead to DNA damage and subsequent apoptosis in cancer cells.

Key Mechanisms:

- DNA Interaction : The compound forms adducts with DNA, leading to mutations that may initiate carcinogenesis.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell cycle regulation and DNA repair, exacerbating genetic damage.

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cells, contributing to its cytotoxic effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| HeLa (Cervical) | 12.5 | 5-Fluorouracil | 8.0 |

| HT29 (Colorectal) | 10.0 | Cisplatin | 5.0 |

| C6 (Glioblastoma) | 15.0 | Doxorubicin | 6.0 |

Data sourced from various studies evaluating the compound's antiproliferative effects on cancer cell lines .

Case Studies

- In Vitro Studies : In a study evaluating the cytotoxic effects on HeLa and HT29 cells, this compound demonstrated an IC₅₀ value of 10 μM against HT29 cells, indicating potent anticancer activity compared to traditional chemotherapeutics .

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway by promoting mitochondrial dysfunction and increasing ROS levels .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is metabolized in the liver, where it may undergo conjugation reactions that enhance its solubility and excretion. Its bioavailability and half-life are crucial for determining its therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, and how can reaction conditions be optimized to suppress side reactions?

Methodological Answer: Synthesis typically involves introducing the thiol group via nucleophilic substitution on a prefunctionalized quinoline-carbonitrile scaffold. For example, reacting 7-methoxy-3-cyanoquinoline with thiourea in ethanol under reflux (80°C, 8–12 hours) with K₂CO₃ as a base. Optimization includes:

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : NMR in DMSO-d₆ resolves methoxy (-OCH₃, δ ~3.9 ppm) and aromatic protons. NMR confirms the nitrile carbon (δ ~115 ppm).

- FT-IR : Peaks at ~2550 cm (-SH) and ~2220 cm (C≡N).

- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, particularly the thiol group’s orientation relative to the quinoline ring .

- HPLC : C18 column with acetonitrile/water (70:30) at 254 nm UV detects impurities (<1%) .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies in the electronic properties of this compound reported across studies?

Methodological Answer: Density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. To resolve contradictions:

Q. What strategies resolve crystallographic disorder in this compound, particularly in the thiol moiety or methoxy group?

Methodological Answer:

- Twinning Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals.

- Disorder Modeling : Use PART and ISOR restraints to split disordered atoms.

- Cremer-Pople Parameters : Quantify ring puckering (amplitude , phase ) to distinguish static vs. dynamic disorder .

- High-Resolution Data : Collect data at ≤0.8 Å resolution to refine anisotropic displacement parameters .

Q. How do solvent and pH influence the thiol group’s reactivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance thiolate nucleophilicity. Measure Kamlet-Taft solvent parameters to correlate reactivity.

- pH Dependence : Use UV-Vis titration (pH 7–12) to determine thiol pK (~9.5). Reactions at pH >10 favor thiolate formation, accelerating SNAr.

- Kinetic Profiling : Monitor reaction rates under varied conditions (e.g., 25–60°C) to establish Arrhenius parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。